3-nitrobenzyl 4-(benzoylamino)benzoate
Description
3-Nitrobenzyl 4-(benzoylamino)benzoate is a nitro-substituted benzoate ester derivative. Its structure comprises a benzoylamino group at the 4-position of the benzoate core and a 3-nitrobenzyl ester moiety.
The synthesis of related compounds typically involves multi-step reactions. For example, ethyl 4-(benzoylamino)benzoate (a structural analog) is synthesized by reacting benzoyl chloride with benzocaine in diethyl ether, followed by hydrazide formation via refluxing with hydrazine hydrate . Similar strategies, such as nucleophilic substitution or hydrolysis, are likely applicable to 3-nitrobenzyl derivatives .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 4-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(16-6-2-1-3-7-16)22-18-11-9-17(10-12-18)21(25)28-14-15-5-4-8-19(13-15)23(26)27/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESSBKUUOGBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 3-nitrobenzyl 4-(benzoylamino)benzoate with five related compounds:
Key Observations :
- Amino/Amido Modifications: Replacing benzoylamino with carbamoylamino (as in ) reduces aromaticity, which may impact biological target interactions. For example, carbamoylamino derivatives are associated with aquaporin inhibition .
- Nitro Positioning : A nitro group at the benzyl position (vs. the benzoate core) may influence electronic properties and metabolic stability. Compounds with nitro groups on the benzyl moiety (e.g., ) are often intermediates in anticancer drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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